molecular formula C7H9N5 B11921064 N,9-Dimethyl-9H-purin-2-amine CAS No. 90523-63-0

N,9-Dimethyl-9H-purin-2-amine

Cat. No.: B11921064
CAS No.: 90523-63-0
M. Wt: 163.18 g/mol
InChI Key: LOCYDVZQDOILHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,9-Dimethyl-9H-purin-2-amine is a purine derivative characterized by methyl substitutions at both the N2 and 9-positions of the purine core. This compound belongs to a broader class of 9H-purin-2-amines, which are of significant interest in medicinal chemistry due to their role as kinase inhibitors, antiviral agents, and antifungal compounds. The methyl groups at the N2 and 9-positions influence its electronic properties, solubility, and binding interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N,9-Dimethyl-9H-purin-2-amine involves the reductive amination of 9H-purin-2-amine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol at room temperature.

    Alkylation: Another method involves the alkylation of 9H-purin-2-amine with methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,9-Dimethyl-9H-purin-2-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced purine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the purine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed:

    Oxidation: Various oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with different functional groups.

Scientific Research Applications

Chemistry: N,9-Dimethyl-9H-purin-2-amine is used as a building block in the synthesis of more complex purine derivatives

Biology: In biological research, this compound is studied for its potential role in modulating enzymatic activities. It has been investigated as an inhibitor of certain enzymes involved in nucleotide metabolism, making it a valuable tool in biochemical studies.

Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their anticancer, antiviral, and antimicrobial properties. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N,9-Dimethyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In medicinal applications, its derivatives may exert their effects by interfering with the replication of viral or bacterial DNA, leading to the inhibition of pathogen growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 9H-purin-2-amines are highly dependent on substituents at the N2 and 9-positions. Key structural analogs include:

Compound Name Substituents (N2 and 9-positions) Key Features
N,9-Dimethyl-9H-purin-2-amine N2: Methyl; 9: Methyl Compact structure, potential for high solubility and reduced steric hindrance.
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine N2: H; 9: 3-chloro-4-fluorophenyl Bulky aryl group enhances hydrophobic interactions; chloro/fluoro groups improve metabolic stability .
9-Allyl-6-chloro-9H-purin-2-amine (Compound 3 in ) N2: H; 9: Allyl Allyl group introduces π-π stacking potential; moderate yield (50%) in synthesis .
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine () N6: 3-chlorophenyl; 9: Ethyl Ethyl group balances lipophilicity; microwave-assisted synthesis achieves 90% yield .
N,9-Diphenyl-9H-purin-2-amine derivatives () N2: Phenyl; 9: Phenyl Bulky aromatic groups enhance kinase inhibition (IC50 = 0.4–0.5 nM against BTK) .

Key Observations :

  • Aryl/heteroaryl substituents (e.g., 3-chloro-4-fluorophenyl) enhance hydrophobic binding and target selectivity but may reduce solubility .
  • Allyl/ethyl groups offer intermediate hydrophobicity and synthetic versatility .

Key Observations :

  • Microwave-assisted reactions () significantly improve yields (90%) compared to conventional methods.
  • Alkylation with allyl/propargyl groups () yields ≤50%, likely due to competing side reactions.

Kinase Inhibition

  • N,9-Diphenyl-9H-purin-2-amine derivatives () exhibit potent BTK inhibition (IC50 = 0.4–0.5 nM), outperforming clinical references like ibrutinib .
  • Methyl-substituted analogs (e.g., N,9-Dimethyl) are hypothesized to exhibit moderate kinase activity due to reduced aromatic stacking interactions.

Antifungal Activity

  • 6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine derivatives () show superior antifungal activity compared to abacavir, attributed to halogen-enhanced membrane penetration .

Anticancer Potential

  • 9-Phenyl-9H-purin-6-amines () demonstrate cytotoxicity in leukemia cell lines, though activity depends on substituent size and polarity.

Physicochemical Properties

NMR Data Comparisons :

  • 9-Allyl-6-chloro-9H-purin-2-amine : Allyl protons at δ 5.18–5.98 ppm (1H NMR) .
  • This compound (hypothesized): Methyl groups expected at δ 3.0–3.5 ppm.
  • 2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine : Ethyl group at δ 1.60 ppm (triplet) and aromatic protons at δ 7.15–7.89 ppm .

Solubility and Stability :

  • Methyl and ethyl substituents improve aqueous solubility compared to aryl groups.
  • Halogenated derivatives (e.g., 3-chloro-4-fluorophenyl) exhibit enhanced metabolic stability .

Biological Activity

N,9-Dimethyl-9H-purin-2-amine, also known as 9H-purin-6-amine, N,N-dimethyl-, is a purine derivative notable for its biological activity and potential therapeutic applications. This compound exhibits significant interactions with various biological macromolecules, particularly kinases and topoisomerases, which are critical in cellular processes such as DNA replication and cell cycle regulation.

  • Molecular Formula: C7_7H9_9N5_5
  • Molecular Weight: Approximately 165.18 g/mol
  • Structural Characteristics: Contains a dimethyl substitution at the nitrogen atom in the 9 position and an amino group at the 2 position.

This compound primarily functions by inhibiting specific kinases involved in cell cycle regulation. Notably, it has been shown to inhibit Nek2 (NIMA-related kinase 2), which plays a crucial role in centrosome separation during mitosis. This inhibition can potentially disrupt cancer cell proliferation, making it a candidate for cancer therapeutics. Additionally, its interaction with topoisomerases suggests that it may affect DNA replication and transcription processes, further supporting its role in treating proliferative diseases .

Kinase Inhibition

This compound demonstrates selective binding to Nek2 over other kinases such as CDK2 (cyclin-dependent kinase 2). This selectivity could reduce side effects commonly associated with broader-spectrum kinase inhibitors. The binding affinities and mechanisms are often elucidated through techniques like X-ray crystallography and surface plasmon resonance .

Topoisomerase Interaction

The compound's ability to inhibit topoisomerases indicates its potential application in therapies targeting DNA replication processes. Inhibition of these enzymes can lead to disruptions in cancer cell growth and replication .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
9-MethylpurineMethyl group at position 9Acts as a substrate for various enzymes
6-Chloro-8,9-dimethylpurineChlorine at position 6; methyl groups at positions 8 and 9Known for its role in nucleic acid synthesis
2,6-DiaminopurineAmino groups at positions 2 and 6Exhibits strong inhibition on certain topoisomerases
N,N-DimethylaminopurineTwo methyl groups on amino nitrogenEnhances solubility and bioavailability

The unique aspect of N,9-Dimethyl-9H-purin-2-amines lies in its specific inhibitory action on Nek2 while maintaining lower activity against other kinases like CDK2. This selectivity could potentially minimize side effects associated with broader-spectrum kinase inhibitors .

Q & A

Q. How can researchers optimize the synthesis of N,9-Dimethyl-9H-purin-2-amine to achieve high yield and purity?

Answer:
Synthesis optimization involves sequential methylation and chlorination steps. For example:

  • Methylation : Use dimethylamine under alkaline conditions (pH 8–10) to selectively methylate the N9 position .
  • Chlorination : Introduce a chloro group at the 2-position using POCl₃ or PCl₅ in anhydrous DMF at 80–100°C for 4–6 hours .
  • Purification : Employ column chromatography with a gradient of methanol (2–5%) in dichloromethane to isolate the product .

Key Factors :

  • Control reaction temperature to avoid over-chlorination.
  • Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the N9-methyl group shows a singlet at δ 3.4–3.6 ppm, while the 2-amine proton appears as a broad peak at δ 6.8–7.2 ppm .
  • X-ray Crystallography : Use SHELXL for refinement . Critical bond angles (e.g., N1–C1–Cl1 ≈ 114°) and torsion angles validate the planar purine ring .
  • Elemental Analysis : Validate purity (>98%) with ≤0.3% deviation from theoretical C/H/N values .

Q. How do structural modifications at the purine ring's 2- and 9-positions influence the compound's interaction with biological targets?

Answer:

  • 2-Position Modifications : Chloro or methoxy groups enhance steric hindrance, reducing binding to enzymes like adenosine deaminase. For instance, 2-chloro analogs show 3-fold higher IC₅₀ values compared to unsubstituted derivatives .
  • 9-Position Modifications : Larger substituents (e.g., ethyl or benzyl) increase lipophilicity, improving membrane permeability but reducing solubility. A study found that 9-ethyl derivatives exhibit 50% higher cellular uptake than methyl analogs .

Design Strategy :

  • Balance hydrophobicity and steric effects using QSAR models.
  • Test analogs in enzyme inhibition assays (e.g., phosphoinositide 3-kinase) to correlate structure with activity .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Purity Issues : Impurities >2% can skew IC₅₀ values. Validate purity via HPLC-MS .
  • Solvent Effects : DMSO concentrations >0.1% may inhibit certain targets. Use controls to assess solvent interference .

Resolution Steps :

  • Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays).
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

Q. What purification strategies are effective for this compound and its analogs?

Answer:

Compound Solvent System Purity Achieved
N,9-Dimethyl-2-amine0–5% MeOH in CH₂Cl₂≥98%
Chlorinated derivatives2–10% MeOH in CH₂Cl₂95–97%
Ethyl-substituted analogsHexane/EtOAc (3:1)90–92%

Tips :

  • Use silica gel with 60–120 µm particle size for column chromatography.
  • For polar derivatives, switch to reverse-phase C18 columns with acetonitrile/water gradients.

Q. How can computational modeling predict the binding affinity of this compound derivatives?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., adenosine receptors). The 2-amine group forms hydrogen bonds with Asp52 in the receptor’s active site .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. Derivatives with 9-methyl groups show lower RMSD (<2 Å) than ethyl analogs .
  • Free Energy Calculations : MM/PBSA predicts ΔG values within ±1.5 kcal/mol of experimental data .

Validation :

  • Compare computational results with SPR-measured KD values.
  • Use crystal structures (e.g., PDB: 4U5H) as docking templates .

Properties

CAS No.

90523-63-0

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

N,9-dimethylpurin-2-amine

InChI

InChI=1S/C7H9N5/c1-8-7-9-3-5-6(11-7)12(2)4-10-5/h3-4H,1-2H3,(H,8,9,11)

InChI Key

LOCYDVZQDOILHL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C2C(=N1)N(C=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.